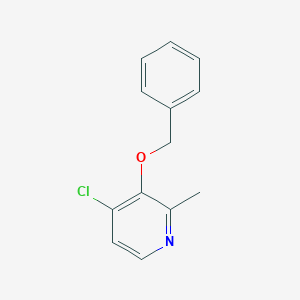
3-(Benzyloxy)-4-chloro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-chloro-2-methylpyridine (3-BCMP) is an organic compound that is composed of a benzyloxy group attached to a 4-chloro-2-methylpyridine. It is a colorless, water-insoluble solid that is commonly used in various scientific research applications. 3-BCMP is often used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. Its structure is similar to that of other pyridines and is highly reactive, making it a useful compound for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-chloro-2-methylpyridine is not fully understood, but it is thought to be involved in the formation of aryl-aryl bonds. This is due to the presence of the benzyloxy group, which is capable of forming a covalent bond with the 4-chloro-2-methylpyridine moiety. This bond formation is thought to be the basis for the various reactions that 3-(Benzyloxy)-4-chloro-2-methylpyridine is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzyloxy)-4-chloro-2-methylpyridine are not well understood. However, it is known to be highly reactive and can form covalent bonds with various other molecules. This makes it a useful compound for a variety of research applications, but also means that it can potentially have toxic effects if it is not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Benzyloxy)-4-chloro-2-methylpyridine in lab experiments is its high reactivity. This makes it a useful reagent for a variety of reactions, and its structure is similar to that of other pyridines, making it easier to work with. However, it is important to note that 3-(Benzyloxy)-4-chloro-2-methylpyridine is highly toxic and must be handled with care. Additionally, it is water-insoluble, so it must be used in an inert atmosphere.
Direcciones Futuras
There are several potential future directions for research involving 3-(Benzyloxy)-4-chloro-2-methylpyridine. One possible direction is to further investigate the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research could be done on the use of 3-(Benzyloxy)-4-chloro-2-methylpyridine as a reagent in organic synthesis reactions and as a catalyst for various reactions. Finally, research could be done to explore the potential of 3-(Benzyloxy)-4-chloro-2-methylpyridine as a ligand for metal-catalyzed reactions.
Métodos De Síntesis
3-(Benzyloxy)-4-chloro-2-methylpyridine can be synthesized through a variety of methods, including the reaction of 4-chloro-2-methylpyridine with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is generally carried out in an inert atmosphere such as nitrogen or argon, and the product is then isolated by filtration. This method of synthesis is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-chloro-2-methylpyridine is used in a variety of scientific research applications, such as organic synthesis, catalysis, and ligand-based reactions. It is often used as a reagent in organic synthesis reactions, as a catalyst for various reactions, and as a ligand for metal-catalyzed reactions. 3-(Benzyloxy)-4-chloro-2-methylpyridine has also been used in the synthesis of various biologically active compounds, such as anti-cancer drugs and antibiotics.
Propiedades
IUPAC Name |
4-chloro-2-methyl-3-phenylmethoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIWGSAMCVNQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617704 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-chloro-2-methylpyridine | |
CAS RN |
124736-64-7 |
Source


|
| Record name | 3-(Benzyloxy)-4-chloro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







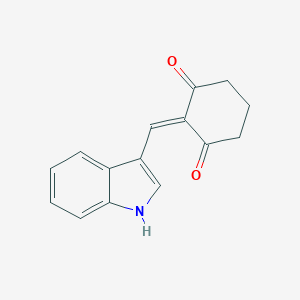
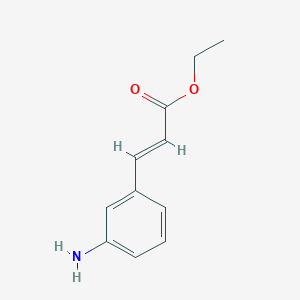
![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)


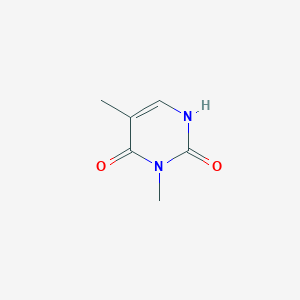
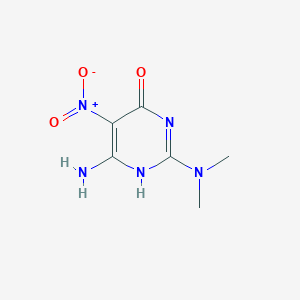
![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)